![molecular formula C19H19FN2O5S2 B2656712 N-(5,6-dimethoxybenzo[d]thiazol-2-yl)-4-((4-fluorophenyl)sulfonyl)butanamide CAS No. 941987-77-5](/img/structure/B2656712.png)

N-(5,6-dimethoxybenzo[d]thiazol-2-yl)-4-((4-fluorophenyl)sulfonyl)butanamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

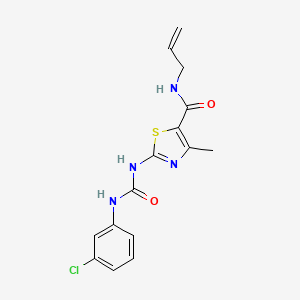

The compound seems to be a derivative of benzothiazole . Benzothiazoles are heterocyclic compounds with a vast array of applications, particularly in medicinal chemistry .

Synthesis Analysis

Benzothiazole derivatives can be synthesized through various methods. One such method involves a radical-mediated intermolecular carboarylation of alkenes by cleaving inert C–O bonds . Arylbenzothiazolylether diazonium salts are used as dual-function reagents in this process .Molecular Structure Analysis

The molecular structure of benzothiazole derivatives is complex and can be influenced by various factors. For instance, solvent effects can impact excited-state hydrogen bonds and proton transfers .Chemical Reactions Analysis

Benzothiazole derivatives can undergo a variety of chemical reactions. For example, they can participate in photocatalytic intermolecular carboarylation of alkenes by selective C–O bond cleavage .Physical And Chemical Properties Analysis

The physical and chemical properties of benzothiazole derivatives can be influenced by various factors, including their molecular structure and the conditions under which they are studied .Aplicaciones Científicas De Investigación

- Researchers have explored the neuroprotective potential of this compound due to its radical scavenging capacity. In a study involving Taiwanese Desmodium plants, D. pulchellum (a species containing this compound) demonstrated robust ABTS radical scavenging and reducing power. It also exhibited the highest total phenolic and phenylpropanoid contents .

- Specifically, D. pulchellum was effective in inhibiting 6-hydroxydopamine (6-OHDA) auto-oxidation, which is associated with neurotoxicity. It restored intracellular antioxidant activities, mitigating oxidative stress-induced neuronal damage .

- D. sequax , another Desmodium species containing this compound, showed selective inhibitory activity against MAO-B. MAO inhibitors are relevant in neuropharmacology and the treatment of neurodegenerative disorders .

Neuroprotection and Antioxidant Activity

Monoamine Oxidase (MAO) Inhibition

Mecanismo De Acción

Direcciones Futuras

Propiedades

IUPAC Name |

N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)-4-(4-fluorophenyl)sulfonylbutanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19FN2O5S2/c1-26-15-10-14-17(11-16(15)27-2)28-19(21-14)22-18(23)4-3-9-29(24,25)13-7-5-12(20)6-8-13/h5-8,10-11H,3-4,9H2,1-2H3,(H,21,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOKFNBPRUTWXBS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(=C1)N=C(S2)NC(=O)CCCS(=O)(=O)C3=CC=C(C=C3)F)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19FN2O5S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

438.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(5,6-dimethoxybenzo[d]thiazol-2-yl)-4-((4-fluorophenyl)sulfonyl)butanamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-bromo-N-(3-(dimethylamino)propyl)-N-(4-fluorobenzo[d]thiazol-2-yl)thiophene-2-carboxamide hydrochloride](/img/structure/B2656631.png)

![4-chloro-N-[2-(2,4-dimethylphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3-nitrobenzamide](/img/structure/B2656633.png)

![1-benzyl-3-{1,4-dioxaspiro[4.5]dec-7-en-8-yl}-1H-indole](/img/structure/B2656635.png)

![4-[4-(6-Tert-butylpyrimidin-4-yl)piperazin-1-yl]-6-ethyl-5-fluoropyrimidine](/img/structure/B2656636.png)

![methyl 7-chloro-2-(methoxymethyl)-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxylate](/img/structure/B2656640.png)

![1-(4-Chlorophenyl)-5-[(dimethylsulfamoylamino)methyl]tetrazole](/img/structure/B2656643.png)

![2-[(allylamino)carbothioyl]-N-(4-chlorophenyl)-1-hydrazinecarboxamide](/img/structure/B2656644.png)

![3-(benzo[d][1,3]dioxol-5-yl)-5-(1-(3-chloro-4-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-1,2,4-oxadiazole](/img/structure/B2656645.png)

![N-[(2-fluorophenyl)methyl]-3-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]propanamide](/img/structure/B2656650.png)